molecular formula C19H14N4O B2485888 1-(4-Hydroxyanilino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile CAS No. 305333-73-7

1-(4-Hydroxyanilino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile

Cat. No.: B2485888
CAS No.: 305333-73-7
M. Wt: 314.348
InChI Key: JITAMEWVJZCLBO-UHFFFAOYSA-N
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Description

1-(4-Hydroxyanilino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile, also known as HMPBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. HMPBC belongs to the class of benzimidazole derivatives, which have been studied for their anticancer properties.

Scientific Research Applications

Synthesis and Selective Inhibition

1-(4-Hydroxyanilino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile is part of a class of compounds studied for their potent and selective inhibition of specific enzymes. For instance, compounds with similar structures have been investigated for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1, an enzyme implicated in the development of type-2 diabetes. These inhibitors were prepared with carbon-13 and carbon-14 labels to facilitate drug metabolism and pharmacokinetic studies, highlighting their potential in therapeutic applications beyond diabetes, possibly in cancer research or as antimicrobial agents due to their structural similarity and functional properties (Latli et al., 2017).

Antimicrobial and Antifungal Properties

The structural framework of this compound shares similarities with benzimidazole derivatives, which have been synthesized and evaluated for their antimicrobial activities. These studies indicate that such compounds could be effective against various pathogenic bacterial strains, showcasing their potential in addressing antimicrobial resistance challenges. The ability of these compounds to inhibit microbial growth could be leveraged in developing new antimicrobial therapies, especially given the increasing need for novel agents due to resistance to existing drugs (Bassyouni et al., 2012).

Novel Heterocyclic Compound Synthesis

The compound also serves as a key intermediate in the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological properties. These synthetic pathways enable the creation of complex molecular architectures potentially useful in drug discovery and development. The exploration of these compounds' synthesis and reactivity can lead to the discovery of new therapeutic agents with novel mechanisms of action (Okamoto et al., 1980).

Fluorescent Properties and Applications

Additionally, derivatives of this compound have been explored for their fluorescent properties, which could have applications in biochemical and medical imaging. The ability to fluoresce can make these compounds valuable tools in research and diagnostics, allowing for the visualization of biological processes in real-time. This application is particularly relevant in the context of developing new imaging agents that can provide insights into disease mechanisms at the molecular level (Rangnekar & Rajadhyaksha, 1986).

Enzyme Mimicry and Mechanistic Insights

Furthermore, the structural features of this compound resemble those of natural enzyme substrates, making them useful in studying enzyme mimicry and gaining insights into enzyme mechanisms. By synthesizing analogs that mimic natural substrates, researchers can dissect the intricate details of enzyme catalysis, substrate specificity, and the role of enzymes in various biological processes. This knowledge is crucial for designing enzyme inhibitors that can serve as therapeutic agents (Casella et al., 1996).

Safety and Hazards

Sigma-Aldrich, a supplier of various chemical compounds, provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

1-(4-hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c1-12-10-18(21-13-6-8-14(24)9-7-13)23-17-5-3-2-4-16(17)22-19(23)15(12)11-20/h2-10,21,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITAMEWVJZCLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=C(C=C4)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333354
Record name 1-(4-hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789538
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

305333-73-7
Record name 1-(4-hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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